molecular formula C11H23N3O4 B2537941 acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate CAS No. 2138311-89-2

acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate

Cat. No.: B2537941
CAS No.: 2138311-89-2
M. Wt: 261.322
InChI Key: JMXRPHGIJVZWQQ-UHFFFAOYSA-N
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Description

Acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate is a complex organic compound with a unique structure that combines elements of acetic acid, tert-butyl groups, and carbamate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butyl carbamate: This step involves the reaction of tert-butyl alcohol with phosgene or a phosgene substitute to form tert-butyl chloroformate, which is then reacted with an amine to produce tert-butyl carbamate.

    Introduction of the carbamimidoylethyl group: This step involves the reaction of the tert-butyl carbamate with an appropriate reagent, such as an isocyanate or a carbodiimide, to introduce the carbamimidoylethyl group.

    Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, tert-butyl N-(2-aminoethyl)-N-methylcarbamate: Similar structure but with an aminoethyl group instead of a carbamimidoylethyl group.

    Acetic acid, tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate: Contains a hydroxyethyl group instead of a carbamimidoylethyl group.

    Acetic acid, tert-butyl N-(2-ethyl)-N-methylcarbamate: Features an ethyl group instead of a carbamimidoylethyl group.

Uniqueness

Acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate is unique due to the presence of the carbamimidoylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific scientific research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

acetic acid;tert-butyl N-(3-amino-3-iminopropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2.C2H4O2/c1-9(2,3)14-8(13)12(4)6-5-7(10)11;1-2(3)4/h5-6H2,1-4H3,(H3,10,11);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXRPHGIJVZWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N(C)CCC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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